molecular formula C9H10O5 B14247176 Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- CAS No. 182427-46-9

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy-

Katalognummer: B14247176
CAS-Nummer: 182427-46-9
Molekulargewicht: 198.17 g/mol
InChI-Schlüssel: BZKIXGPNWZSBMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H10O5. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method includes the use of syringaldehyde as a starting material, which undergoes specific chemical reactions to introduce the hydroxyl and methoxy groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective introduction of hydroxyl and methoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can lead to the modulation of oxidative stress, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .

Eigenschaften

CAS-Nummer

182427-46-9

Molekularformel

C9H10O5

Molekulargewicht

198.17 g/mol

IUPAC-Name

2,4-dihydroxy-3,5-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10O5/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3-4,11-12H,1-2H3

InChI-Schlüssel

BZKIXGPNWZSBMV-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C(=C1)C=O)O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.